3-Deoxy-1beta,20-dihydroxyecdysone
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Description
3-Deoxy-1beta,20-dihydroxyecdysone is a natural product found in Diploclisia glaucescens with data available.
Scientific Research Applications
Biosynthesis in Ajuga Hairy Roots
Hairy roots of Ajuga reptans var. atropurpurea have shown the biosynthesis of several sterols and ecdysteroids, including 20-hydroxyecdysone and other related compounds. Detailed studies into the biosynthesis pathways have revealed the metabolic correlations and specific steps involved in the transformation of cholesterol into these ecdysteroids. This research provides insight into the unique pathways plants use for synthesizing these compounds and their potential applications in understanding steroid metabolism (Fujimoto et al., 2000).
Reproductive and Developmental Effects of Endocrine Disrupters
Studies on aquatic invertebrates, particularly crustaceans, have explored the effects of endocrine disrupting chemicals (EDCs), including ecdysteroids like 20-hydroxyecdysone. These studies help in understanding the vulnerability of aquatic invertebrates to EDCs and the potential environmental impact of these substances. The research has led to insights into the effects of these compounds on the development and reproduction of these organisms, providing a framework for understanding the broader implications of ecdysteroids in the environment (Hutchinson, 2002).
Metabolism Enhancing Properties of Phytoecdysteroids
Phytoecdysteroids, including 20-hydroxyecdysone, have been studied for their potential metabolism-enhancing properties. These compounds, found in certain plants, have shown a range of biological activities, including anabolic, cholesterol-lowering, and antiglycaemic effects. Research in this field aims at understanding these effects better and exploring the potential of these natural compounds as therapeutic agents with a higher safety margin compared to synthetic steroids (Mansury et al., 2010).
Properties
Molecular Formula |
C27H44O7 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(1S,2R,5R,9R,10R,13R,14S,17S)-1,2,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)11-10-21(30)26(5,33)20-9-13-27(34)17-14-19(29)16-6-7-18(28)22(31)25(16,4)15(17)8-12-24(20,27)3/h14-16,18,20-22,28,30-34H,6-13H2,1-5H3/t15-,16-,18+,20-,21+,22+,24+,25+,26+,27+/m0/s1 |
InChI Key |
RWIUQUIFSRGGMV-KSEYKKGQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3([C@@H]([C@@H](CC4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(C(C(CC4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
Synonyms |
3-deoxy-1,20-dihydroxyecdysone 3-deoxy-1beta,20-dihydroxyecdysone |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.